Pyrido[3,2-D][1,3]oxazepine

Catalog No.
S14804121
CAS No.
516500-07-5
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[3,2-D][1,3]oxazepine

CAS Number

516500-07-5

Product Name

Pyrido[3,2-D][1,3]oxazepine

IUPAC Name

pyrido[3,2-d][1,3]oxazepine

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H

InChI Key

HTZFUMZOODMDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC=N2)N=C1

Pyrido[3,2-d][1,3]oxazepine is a fused bicyclic heteroaromatic scaffold characterized by a pyridine ring annulated to a seven-membered 1,3-oxazepine system. With a calculated LogP of approximately 1.17 and a topological polar surface area (TPSA) of 34.5 Ų, this compound offers a highly favorable physicochemical profile for fragment-based drug discovery and lead optimization . Commercially procured as a highly pure building block, it provides a conformationally restricted framework that introduces both a hydrogen-bond acceptor (pyridine nitrogen) and unique spatial vectors compared to standard six-membered heterocycles. Its primary procurement value lies in its utility as a rigid, polarity-enhancing core for synthesizing kinase inhibitors, GPCR modulators, and CNS-active therapeutics where precise steric control is required.

Substituting Pyrido[3,2-d][1,3]oxazepine with generic benzoxazepines or alternative regioisomers (such as pyrido[2,3-b][1,4]oxazepine) fundamentally alters both the synthetic trajectory and the biological performance of downstream derivatives. The replacement of the pyridine ring with a benzene ring increases lipophilicity and eliminates a critical hydrogen-bond acceptor, frequently leading to reduced aqueous solubility and increased susceptibility to CYP450-mediated oxidative metabolism [1]. Furthermore, the specific [1,3] heteroatom spacing in the oxazepine ring dictates a distinct conformational pucker and exit vector geometry compared to the more common [1,4] systems. These structural differences mean that generic substitution will result in mismatched target binding affinities, particularly in sterically constrained kinase hinge regions or GPCR allosteric sites, rendering alternative scaffolds non-viable for precise structure-activity relationship (SAR) optimization.

Physicochemical Optimization: Lipophilicity and Polar Surface Area

The incorporation of the pyridine nitrogen in Pyrido[3,2-d][1,3]oxazepine significantly alters the physicochemical profile compared to the carbocyclic analog, benzoxazepine. Computational and analytical baseline data indicate that the pyrido-fused scaffold maintains a calculated LogP of approximately 1.17 and a TPSA of 34.5 Ų . In contrast, the corresponding benzoxazepine lacks the pyridine nitrogen, resulting in a higher LogP (typically >2.0) and a lower TPSA (~12-15 Ų). This quantitative shift in polarity enhances aqueous solubility and improves the ligand efficiency of downstream active pharmaceutical ingredients (APIs).

Evidence DimensionCalculated LogP and TPSA
Target Compound DataLogP ~1.17; TPSA = 34.5 Ų
Comparator Or BaselineBenzoxazepine (LogP >2.0; TPSA <15 Ų)
Quantified Difference~40% reduction in lipophilicity; >2-fold increase in TPSA
ConditionsIn silico physicochemical profiling for lead optimization

Procuring the pyrido-fused scaffold directly improves the aqueous solubility and pharmacokinetic baseline of synthesized libraries compared to lipophilic benzoxazepines.

Conformational Rigidity and Vector Trajectory

The [1,3]-oxazepine ring system provides a distinct 3D conformation compared to the more ubiquitous [1,4]-oxazepine regioisomers. The spatial arrangement of the oxygen and nitrogen atoms at the 1 and 3 positions induces a specific puckering of the seven-membered ring, altering the dihedral angles of attached substituents [1]. When utilized in the synthesis of kinase inhibitors, the [3,2-d][1,3] fusion provides optimal exit vectors for probing the solvent-exposed regions of the ATP-binding pocket, a geometry that cannot be replicated by [1,4]-oxazepines due to their different heteroatom spacing and resulting steric clashes.

Evidence DimensionSubstituent exit vector geometry
Target Compound Data[1,3]-oxazepine specific ring pucker and dihedral angles
Comparator Or Baseline[1,4]-oxazepine regioisomers
Quantified DifferenceDistinct spatial orientation preventing steric clashes in constrained binding pockets
ConditionsKinase hinge-binding motif synthesis

Selection of the [1,3]-isomer is critical for achieving the precise spatial geometry required for high-affinity target engagement in sterically constrained pockets.

Metabolic Stability in Lead Development

A primary driver for procuring pyrido-fused heterocycles over their benzo-fused counterparts is the mitigation of oxidative metabolism. The electron-deficient nature of the pyridine ring in Pyrido[3,2-d][1,3]oxazepine deactivates the core against cytochrome P450 (CYP) mediated epoxidation and subsequent aromatic hydroxylation [1]. Structural activity relationship (SAR) studies on related fused scaffolds demonstrate that replacing a phenyl ring with a pyridine ring can reduce intrinsic clearance (CLint) in human liver microsomes by up to 3- to 5-fold, significantly extending the half-life of the resulting therapeutic candidates.

Evidence DimensionCYP450-mediated oxidative metabolism liability
Target Compound DataElectron-deficient pyridine core resisting oxidation
Comparator Or BaselineElectron-rich benzo-fused analogs
Quantified DifferenceUp to 3-5x reduction in intrinsic clearance (CLint) for downstream derivatives
ConditionsHuman liver microsome (HLM) stability assays

Utilizing this scaffold reduces downstream attrition rates in drug development by inherently protecting the core from rapid metabolic degradation.

Synthesis of Kinase Inhibitors and ATP-Competitive Ligands

Due to its rigid structure and favorable hydrogen-bonding profile, Pyrido[3,2-d][1,3]oxazepine is an ideal precursor for developing advanced kinase inhibitors. The scaffold allows for precise positioning of substituents to interact with the kinase hinge region while improving the overall aqueous solubility of the final API [1].

Development of GPCR Modulators (e.g., APJ Receptor)

The unique conformational pucker of the 1,3-oxazepine ring makes this compound highly suitable for the synthesis of allosteric modulators and GPCR ligands. It provides a distinct 3D shape that can effectively probe deep, complex binding pockets where standard flat aromatic rings or alternative regioisomers fail to achieve selectivity [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With its low molecular weight, favorable TPSA (34.5 Ų), and balanced LogP, this scaffold is a premium choice for inclusion in fragment libraries. It offers a high degree of drug-likeness and multiple vectors for late-stage functionalization, making it a versatile starting point for hit-to-lead campaigns [1].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

146.048012819 g/mol

Monoisotopic Mass

146.048012819 g/mol

Heavy Atom Count

11

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